N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide
Overview
Description
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridine ring and a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide typically involves multiple steps:
Bromination of Pyridine: The starting material, 3-hydroxypyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to yield 2-bromo-3-hydroxypyridine.
Protection of Hydroxyl Group: The hydroxyl group is then protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole, forming 2-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine.
Amidation: Finally, the protected bromopyridine is reacted with pivaloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the pyridine ring is oxidized to form N-oxides. Reduction reactions can also occur, particularly at the bromine site, converting it to a hydrogen atom or other substituents.
Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic conditions, revealing the hydroxyl group for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, ethers, or amines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Deprotected Products: 2-bromo-5-hydroxymethylpyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide serves as a versatile intermediate for constructing more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structure can be modified to create analogs with improved biological activity or pharmacokinetic properties. It may also serve as a building block for drug candidates targeting specific enzymes or receptors.
Industry
In the materials science industry, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, where its unique functional groups contribute to desired properties like thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and tert-butyldimethylsilyloxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide is unique due to the presence of both the bromine atom and the tert-butyldimethylsilyloxy group, which provide distinct reactivity patterns and functionalization opportunities. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
N-[2-bromo-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BrN2O2Si/c1-16(2,3)15(21)20-13-9-12(10-19-14(13)18)11-22-23(7,8)17(4,5)6/h9-10H,11H2,1-8H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXIXHCQKKRIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)CO[Si](C)(C)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115987 | |
Record name | N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-94-0 | |
Record name | N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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